molecular formula C9H8N2O2 B1583403 7-Methoxyquinoxalin-2(1H)-one CAS No. 55687-30-4

7-Methoxyquinoxalin-2(1H)-one

Cat. No.: B1583403
CAS No.: 55687-30-4
M. Wt: 176.17 g/mol
InChI Key: GVERQUMLAYWTMA-UHFFFAOYSA-N
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Description

7-Methoxyquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a methoxy group at the 7th position and a keto group at the 2nd position makes this compound particularly interesting for various chemical and biological studies.

Biochemical Analysis

Biochemical Properties

Quinoxaline derivatives have been shown to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Some quinoxaline derivatives have demonstrated anticancer activity, causing cell cycle arrest and apoptosis in cancer cell lines . It’s possible that 7-Methoxyquinoxalin-2(1H)-one may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet clear. It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoxalin-2(1H)-one typically involves the condensation of 4-methoxybenzene-1,2-diamine with ethyl 2-oxohex-5-enoate. The reaction is carried out in the presence of a suitable catalyst, such as ferric acetylacetonate, under nitrogen atmosphere. The reaction mixture is then cooled and quenched with citric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

  • Oxidized quinoxaline derivatives.
  • Reduced quinoxaline derivatives.
  • Substituted quinoxaline derivatives with various functional groups.

Comparison with Similar Compounds

  • 7-Chloroquinoxalin-2(1H)-one
  • 7-Methylquinoxalin-2(1H)-one
  • 7-Ethoxyquinoxalin-2(1H)-one

Comparison: 7-Methoxyquinoxalin-2(1H)-one is unique due to the presence of the methoxy group, which enhances its biological activity compared to its chloro, methyl, and ethoxy analogs. The methoxy group increases the compound’s ability to interact with biological targets, making it more effective in various applications .

Properties

IUPAC Name

7-methoxy-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-6-2-3-7-8(4-6)11-9(12)5-10-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVERQUMLAYWTMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333208
Record name 7-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55687-30-4
Record name 7-Methoxyquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1,2-dihydroquinoxalin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 50% solution of ethyl 2-oxoacetate (18.47 mL, 93 mmol) in toluene was added to a solution of 4-methoxybenzene-1,2-diamine (10.73 g, 78 mmol) in ethanol (100 mL) at ambient temperature and the reaction was refluxed for 2 h. The reaction was concentrated in vacuo and crystallized from ethanol to afford a mixture of 6-methoxyquinoxalin-2(1H)-one and 7-methoxyquinoxalin-2(1H)-one (5.73 g, 32.50 mmol, 42% yield). MS (LC/MS) R.T.=0.68; [M+H]+=177.10.
[Compound]
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ethyl 2-oxoacetate
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18.47 mL
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10.73 g
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the synthesis of 7-Methoxyquinoxalin-2(1H)-one as described in the research?

A1: The research focuses on optimizing the Hinsberg reaction, a common method for synthesizing quinoxalinone derivatives. [] The study found that this compound (7b) can be synthesized regioselectively, meaning only one isomer is formed, regardless of the reaction pH. This is significant because achieving regioselectivity in organic synthesis is often challenging. The study also highlights the influence of substituents on the benzene ring of o-phenylenediamine derivatives and their reactivity in the Hinsberg reaction. [] For instance, while a methoxy group allows for regioselectivity, nitro and amino substituents hinder the formation of the desired quinoxalinone ring. []

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